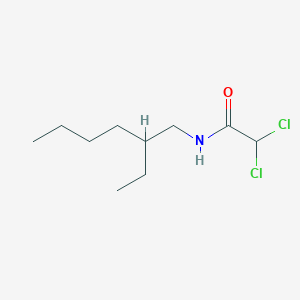

2,2-Dichloro-n-(2-ethylhexyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20308-52-5 |

|---|---|

Molecular Formula |

C10H19Cl2NO |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

2,2-dichloro-N-(2-ethylhexyl)acetamide |

InChI |

InChI=1S/C10H19Cl2NO/c1-3-5-6-8(4-2)7-13-10(14)9(11)12/h8-9H,3-7H2,1-2H3,(H,13,14) |

InChI Key |

KGRRLXPVVAYGGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=O)C(Cl)Cl |

Origin of Product |

United States |

Chemical Identity

2,2-Dichloro-n-(2-ethylhexyl)acetamide is an organic compound belonging to the dichloroacetamide class. Its unique structure is defined by a dichloroacetyl group attached to a 2-ethylhexyl amine. The fundamental identification details for this compound are summarized below.

| Identifier | Value | Reference |

| Systematic Name | This compound | guidechem.comchemnet.com |

| CAS Number | 20308-52-5 | guidechem.comchemnet.comcymitquimica.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₉Cl₂NO | guidechem.comchemnet.comcymitquimica.comchemicalbook.com |

| Molecular Weight | 240.17 g/mol | guidechem.comchemnet.comcymitquimica.comchemicalbook.com |

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its behavior in various environments and its potential applications. The properties of 2,2-Dichloro-n-(2-ethylhexyl)acetamide indicate it is a relatively non-volatile compound with a tendency for partitioning into organic phases over aqueous ones. guidechem.com

Below is an interactive table summarizing its key physicochemical properties.

| Property | Value | Reference |

|---|---|---|

| Density | 1.076 g/cm³ | guidechem.comchemnet.com |

| Boiling Point | 331.8 °C at 760 mmHg | guidechem.comchemnet.com |

| Flash Point | 154.5 °C | guidechem.comchemnet.com |

| Vapor Pressure | 0.000152 mmHg at 25 °C | guidechem.comchemnet.com |

| Octanol/Water Partition Coefficient (LogP) | 3.30 | guidechem.com |

| Polar Surface Area | 20.31 Ų | guidechem.com |

| Refractive Index | 1.464 | guidechem.comchemnet.com |

Synthesis and Manufacturing

Detailed, publicly available literature specifically describing the industrial synthesis of 2,2-Dichloro-n-(2-ethylhexyl)acetamide is scarce. However, based on general organic chemistry principles and studies on related compounds, a plausible synthetic route involves the acylation of 2-ethylhexylamine. uran.ua In this type of reaction, the amine would be reacted with a derivative of dichloroacetic acid, such as dichloroacetyl chloride, to form the final acetamide (B32628) product. This method is common for the synthesis of other N-substituted 2,2-dichloroacetamides. uran.ua

Analytical Methods

The accurate detection and quantification of 2,2-Dichloro-n-(2-ethylhexyl)acetamide in various matrices are essential for research and monitoring. Standard analytical procedures for similar organic pollutants typically involve a series of steps: extraction, cleanup, concentration, and instrumental analysis. env.go.jp

For compounds of this class, high-performance analytical equipment is necessary. env.go.jp Gas chromatography coupled with mass spectrometry (GC/MS) is a highly selective and sensitive technique suitable for its analysis. env.go.jp For water samples, methods such as online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS) have proven effective for other acetamide (B32628) compounds and would likely be applicable here. usgs.govusgs.gov

The following table summarizes common analytical approaches for related compounds.

| Technique | Sample Matrix | Description | Reference |

| Solid-Phase Extraction (SPE) - LC/MS | Water | Water samples are passed through a solid sorbent (e.g., octadecylsilane) to isolate the compound, which is then analyzed by LC/MS. This method is used for various acetamide herbicides. | usgs.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Environmental Samples | Provides high selectivity and sensitivity for identifying and quantifying organic compounds after appropriate sample extraction and cleanup. | env.go.jp |

| Liquid-Liquid Extraction | Water, Biological Samples | A sample preparation technique where the compound of interest is partitioned from its original matrix into an immiscible solvent. | env.go.jp |

Environmental Fate and Transport

The environmental behavior of a chemical is governed by its physicochemical properties and susceptibility to degradation processes. cdc.gov For 2,2-Dichloro-n-(2-ethylhexyl)acetamide, several key characteristics influence its fate and transport.

Adsorption: The octanol/water partition coefficient (LogP) of 3.30 suggests that the compound has a moderate tendency to adsorb to organic matter in soil and sediment. guidechem.com A high soil adsorption coefficient (Koc) indicates a chemical will bond tightly to soil, reducing its mobility into groundwater. cdc.gov

Volatility: A very low vapor pressure (0.000152 mmHg at 25°C) indicates that volatilization from water or soil surfaces is not a significant transport pathway. guidechem.comcdc.gov

Water Solubility: While specific data is limited, the LogP value suggests low to moderate water solubility. In aquatic systems, its movement would largely be dictated by advection (the flow of water) due to its likely low volatility and tendency to remain in the water column or partition to sediment. itrcweb.org

Biodegradation: Information on the biodegradation of this compound is not readily available. However, studies on other acetamide (B32628) herbicides show that biodegradation can be a relevant degradation pathway in the environment. epa.govepa.gov

The combination of these properties suggests that if released into the environment, this compound would primarily be found in soil and sediment, with limited transport to the atmosphere but potential for movement within aquatic systems. cdc.govitrcweb.org

Toxicological Profile

Specific toxicological research on 2,2-Dichloro-n-(2-ethylhexyl)acetamide is not extensively documented in publicly accessible literature. However, insights can be drawn from studies on structurally related compounds, such as other dichloroacetamides and compounds containing the 2-ethylhexyl moiety, like Di(2-ethylhexyl) phthalate (B1215562) (DEHP).

The dichloroacetamide functional group has been studied in other contexts. For example, quantum-chemical analyses and molecular docking studies on some 2,2-dichloroacetamides suggest they can act as electrophiles and may interact with biological macromolecules. uran.ua

The 2-ethylhexyl group is a component of DEHP, a widely studied compound. Toxicological research on DEHP has identified various effects in animal studies, including impacts on the reproductive system, particularly testicular toxicity in male rodents. nih.gov Other research has investigated its effects on renal and neurological systems. nih.gov It is important to note that these findings are for DEHP and not directly transferable to this compound, but they highlight potential areas of interest for future toxicological investigation of compounds containing the 2-ethylhexyl structure.

Computational and Theoretical Chemistry Studies of 2,2 Dichloro N 2 Ethylhexyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. These calculations provide a detailed picture of the molecular geometry, electronic structure, and spectroscopic parameters.

For the dichloroacetamide moiety, the geometry is well-characterized by studies on similar compounds like N-(phenyl)-2,2-dichloroacetamide. The amide group is expected to be nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. The C-N bond is predicted to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the dichloromethyl carbon is tetrahedral.

Table 1: Predicted Bond Lengths and Angles for the Core Structure of 2,2-Dichloro-N-(2-ethylhexyl)acetamide (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| C-N | ~1.35 |

| C-C (amide) | ~1.52 |

| C-Cl | ~1.78 |

| N-C (ethylhexyl) | ~1.47 |

| **Bond Angles (°) ** | |

| O=C-N | ~123 |

| C-N-C | ~121 |

Note: These values are estimations based on DFT calculations of structurally related dichloroacetamide derivatives.

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In N-substituted-2,2-dichloroacetamides, the HOMO is typically localized on the amide group and the adjacent atoms of the substituent, reflecting the regions most susceptible to electrophilic attack. The LUMO, conversely, is often centered on the dichloroacetamide moiety, particularly the antibonding orbitals associated with the C-Cl bonds and the carbonyl group, indicating the likely sites for nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (based on analogous compounds)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -0.5 to -1.5 |

Note: These values are estimations based on DFT calculations of structurally related dichloroacetamide derivatives.

DFT calculations are also a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of the molecule. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. Key predicted vibrational frequencies would include the C=O stretch, N-H in-plane bend (for the trans-amide conformation), C-N stretch, and C-Cl stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a detailed assignment of the experimental NMR spectrum, which is particularly useful for a molecule with a complex alkyl chain like this compound.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The 2-ethylhexyl group imparts considerable flexibility to this compound. MD simulations can be used to explore the accessible conformations of this alkyl chain and the rotational dynamics around the amide C-N bond. The rotation around the amide bond is generally restricted due to its partial double bond character, leading to the existence of cis and trans conformers. The trans conformation is typically more stable for secondary amides.

MD simulations are particularly powerful for studying the interactions of a solute molecule with its solvent environment. By simulating this compound in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), it is possible to analyze the solvation structure and dynamics.

These simulations can reveal the formation and lifetime of hydrogen bonds between the amide group and protic solvent molecules. The carbonyl oxygen is a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The simulations would also show how the hydrophobic 2-ethylhexyl chain interacts with the solvent, influencing the molecule's solubility and partitioning behavior between different phases. The arrangement of solvent molecules around the solute, known as the radial distribution function, can be calculated to provide a detailed picture of the solvation shell.

Structure-Reactivity Relationships (Theoretical Predictions)

Theoretical predictions based on quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of this compound and its chemical reactivity. nih.govuran.uauran.ua These methods allow for the examination of electronic and structural factors that govern how the molecule interacts with other chemical entities.

Prediction of Reaction Pathways and Energy Barriers

While specific computational studies detailing the reaction pathways and energy barriers for this compound are not extensively documented in the literature, general principles of amide reactivity, informed by theoretical studies on related compounds, can provide valuable predictions. The primary reactive sites in the molecule are the electrophilic carbonyl carbon and the carbon atom bearing the two chlorine atoms.

One of the most common reactions for amides is hydrolysis, which can be catalyzed by acid or base. acs.org Computational models can predict the step-by-step mechanism of such reactions. For instance, in a base-catalyzed hydrolysis, the reaction would likely proceed via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the leaving group, the N-(2-ethylhexyl)amine anion, would be a high-energy step, followed by protonation to yield the final products: dichloroacetic acid and 2-ethylhexylamine.

Computational methods can estimate the activation energy for each step in this pathway. nih.gov The energy barrier for the formation of the tetrahedral intermediate is influenced by the electron-withdrawing effect of the adjacent dichloromethyl group, which increases the electrophilicity of the carbonyl carbon. Similarly, the energy required for the cleavage of the C-N bond can be calculated, providing a theoretical measure of the reaction rate. For related N-substituted amides, computational studies have shown that the hydrolysis mechanism can be complex, with solvent molecules playing a crucial role in stabilizing transition states. acs.org

Another potential reaction pathway involves the nucleophilic substitution of the chlorine atoms. Theoretical calculations can model the approach of a nucleophile and the subsequent displacement of a chloride ion, predicting whether the reaction is likely to follow an SN1 or SN2 mechanism and the associated energy barriers.

Table 1: Predicted Energetic Profile for a Hypothetical Reaction Pathway of this compound

| Reaction Step | Intermediate/Transition State | Predicted Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 | Formation of Tetrahedral Intermediate | +15 to +25 |

| Intermediate | Tetrahedral Adduct | +5 to +10 |

| Transition State 2 | C-N Bond Cleavage | +20 to +30 |

| Products | Dichloroacetic acid derivative + 2-Ethylhexylamine | Variable |

Note: The values in this table are hypothetical and intended for illustrative purposes, based on general knowledge of amide reaction mechanisms. Actual values would require specific quantum chemical calculations for this molecule.

Influence of Substituents on Chemical Reactivity

The substituents attached to the amide nitrogen and the carbonyl carbon significantly influence the molecule's reactivity. researchgate.net In this compound, the key substituents are the 2-ethylhexyl group on the nitrogen and the dichloromethyl group on the carbonyl carbon.

The Dichloromethyl Group: The two chlorine atoms are strong electron-withdrawing groups. This has a pronounced effect on the electronic distribution within the molecule. Quantum chemical calculations would show a significant polarization of the C-Cl bonds and, through inductive effects, a withdrawal of electron density from the carbonyl group. nih.gov This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. psu.edu Theoretical studies on halogenated acetamides have corroborated that such electron-withdrawing substituents enhance the reactivity towards nucleophiles. nih.gov

The N-(2-ethylhexyl) Group: The 2-ethylhexyl group is an alkyl substituent, which is generally considered to be electron-donating through hyperconjugation. This effect would slightly decrease the reactivity of the amide by increasing the electron density on the nitrogen atom and, to a lesser extent, the carbonyl carbon. fiveable.me However, the primary influence of the 2-ethylhexyl group is likely steric. Its bulky, branched structure can hinder the approach of nucleophiles to the carbonyl carbon, thereby increasing the energy barrier for reactions. fiveable.me Computational models can quantify this steric hindrance by calculating the energetic cost of bringing a reactant to the reactive site.

Structure-reactivity relationship studies on other N-substituted amides have shown that both electronic and steric effects of the N-substituent play a crucial role in determining reaction rates. researchgate.net For example, theoretical investigations into the hydrolysis of N-substituted diacetamides have demonstrated that electron-delocalizing substituents on the nitrogen can significantly raise the activation energy of decomposition. nih.gov While the 2-ethylhexyl group is not aromatic, its size would be a dominant factor in its influence on reactivity.

Intermolecular Interactions and Hydrogen Bonding Networks

The nature of intermolecular interactions in the solid state of this compound can be predicted and analyzed using computational methods, which complement experimental techniques like X-ray crystallography. nih.gov The key functional groups capable of participating in these interactions are the amide N-H group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor).

It is highly probable that in the crystalline state, molecules of this compound are linked by intermolecular N-H⋯O hydrogen bonds. nih.gov Computational studies on similar N-substituted amides have shown that these hydrogen bonds are a dominant feature of their crystal packing, often leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. nih.gov The geometry of these hydrogen bonds (bond length and angle) can be optimized using DFT calculations to find the most stable arrangement.

Furthermore, computational analyses such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure. najah.edu This method would likely reveal the prevalence of H⋯H, O⋯H, and Cl⋯H contacts, providing a detailed fingerprint of the intermolecular environment. The chlorine atoms, with their partial negative charges, could also participate in weaker C-H⋯Cl or even halogen bonding interactions, further stabilizing the crystal structure.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | N-H | C=O | 1.8 - 2.2 | -3 to -8 |

| van der Waals | C-H (ethylhexyl) | C-H (ethylhexyl) | > 2.4 | -0.5 to -2 |

| Dipole-Dipole | C=O | C=O | > 3.0 | Variable |

| Weak C-H⋯Cl | C-H | Cl | 2.6 - 3.0 | -0.2 to -1 |

Note: The values in this table are estimations based on typical interaction geometries and energies found in similar molecular crystals and would require specific calculations for confirmation.

2,2 Dichloro N 2 Ethylhexyl Acetamide As a Chemical Intermediate or Research Probe

Use in Specialized Organic Synthesis as a Building Block

The dichloroacetamide functional group is a versatile building block in organic synthesis. The presence of two chlorine atoms on the alpha-carbon to the carbonyl group makes this position highly reactive towards nucleophiles. This reactivity allows for the construction of more complex molecular architectures.

N-substituted chloroacetamides are known to be valuable synthetic tools for accessing nitrogen-containing heterocycles through both radical and non-radical pathways. ub.edu The dichloroacetyl group in 2,2-dichloro-N-(2-ethylhexyl)acetamide can serve as a precursor for the formation of various heterocyclic systems. For instance, reactions with dinucleophiles could lead to the formation of five, six, or seven-membered rings, which are common scaffolds in medicinal chemistry. mdpi.com

The 2-ethylhexyl substituent, a branched eight-carbon alkyl chain, imparts significant lipophilicity to the molecule. This property can be strategically utilized in the synthesis of bioactive molecules intended to interact with nonpolar environments, such as cell membranes. The synthesis of novel agrochemicals or pharmaceuticals could potentially involve this compound as an intermediate to introduce this lipophilic tail, thereby influencing the solubility, absorption, and distribution of the final product. nih.gov While specific examples of its use are not readily found, the general reactivity of N-substituted dichloroacetamides suggests its utility in creating novel chemical entities with tailored properties. researchgate.net

Role in the Development of Analytical Standards for Environmental Monitoring

Chloroacetamide herbicides and their degradation products are of environmental interest, and robust analytical methods are necessary for their detection in various matrices. researchgate.net The development of such methods often relies on the availability of pure analytical standards for calibration and validation.

Given that dichloroacetamides are used as herbicide safeners and can be formed as disinfection byproducts in water treatment processes, there is a need for analytical standards to monitor their presence and fate in the environment. acs.orgjelsciences.com this compound, with its specific N-substituent, could serve as a representative compound for a particular class of N-alkyl dichloroacetamides. Its distinct molecular weight and chromatographic behavior would make it a useful internal or surrogate standard in methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the analysis of environmental samples. nih.govusgs.gov

The development of multi-residue analytical methods for pesticides and their metabolites is an ongoing area of research. jelsciences.com The inclusion of this compound in a suite of analytical standards could aid in the comprehensive monitoring of a wider range of chlorinated acetamide (B32628) compounds in water and soil. researchgate.net

Investigation of Fundamental Chemical Principles (e.g., Amide Reactivity)

The structure of this compound provides a platform for investigating fundamental principles of chemical reactivity, particularly concerning the amide functional group. The electronic and steric environment of the amide bond is influenced by both the dichloroacetyl group and the bulky 2-ethylhexyl substituent.

Studies on the hydrolysis of dichloroacetamide herbicide safeners have shown that the rate and mechanism of amide cleavage can be significantly affected by the nature of the N-substituent and the pH of the medium. nih.govacs.orgnih.gov Research on this compound could provide valuable data on how a branched, lipophilic alkyl group influences the stability of the amide bond under acidic and basic conditions. For most chloroacetamides, base-mediated hydrolysis primarily occurs through an Sₙ2 reaction, though amide cleavage is also possible. acs.org Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether groups in related compounds. acs.org

The steric hindrance provided by the 2-ethylhexyl group could be expected to influence the rate of nucleophilic attack at the carbonyl carbon, potentially slowing down hydrolysis compared to less hindered N-substituted dichloroacetamides. acs.org Systematic studies on the kinetics and products of its hydrolysis would contribute to a deeper understanding of structure-reactivity relationships in amide chemistry.

Contribution to Understanding Chlorinated Organic Compound Chemistry

Chlorinated organic compounds form a vast and diverse class of chemicals with significant industrial and environmental relevance. nih.gov The study of individual compounds like this compound contributes to the broader knowledge base of this chemical class.

The environmental fate and toxicology of chlorinated compounds are of particular concern due to their potential for persistence, bioaccumulation, and adverse health effects. nih.gov While dichloroacetamide safeners are considered to have moderate to low toxicity in mammals, some of their transformation products can exhibit enhanced biological activity. acs.org Investigating the degradation pathways of this compound, including microbial degradation and photolysis, would provide insights into the environmental persistence and potential for formation of metabolites of this type of compound. nih.gov

Furthermore, the presence of two chlorine atoms on a single carbon atom influences the local electronic environment and reactivity. Research into the nucleophilic substitution reactions at the dichloromethyl carbon could reveal pathways for detoxification or, conversely, for the formation of more toxic byproducts. nih.gov Such studies are essential for developing a comprehensive understanding of the environmental chemistry and toxicology of chlorinated acetamides. epa.gov

Summary of Key Academic Findings on this compound

Academic literature focusing specifically on this compound is sparse. The primary available information consists of its chemical identity and predicted physicochemical properties. The compound is registered under CAS number 20308-52-5. chemicalbook.comchemnet.com Its molecular formula is C10H19Cl2NO, with a corresponding molecular weight of 240.17 g/mol . chemicalbook.comcymitquimica.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 20308-52-5 | chemicalbook.comchemnet.com |

| Molecular Formula | C10H19Cl2NO | chemicalbook.com |

| Molecular Weight | 240.17 g/mol | chemicalbook.com |

| Density | 1.076 g/cm³ | chemnet.comguidechem.com |

| Boiling Point | 331.8 °C at 760 mmHg | chemnet.comguidechem.com |

| Flash Point | 154.5 °C | chemnet.comguidechem.com |

| Vapour Pressure | 0.000152 mmHg at 25 °C | chemnet.comguidechem.com |

| ACD/LogP | 3.30 | guidechem.com |

Identified Research Gaps and Unanswered Questions

The absence of dedicated research on this compound presents significant knowledge gaps. The scientific community currently lacks empirical data on several critical aspects of this compound.

Key Unanswered Questions:

Synthetic Pathways: What are the most efficient, safe, and environmentally benign methods for synthesizing this compound? While general acylation reactions are known for similar molecules, optimized and sustainable routes specific to this structure have not been published. mdpi.com

Biological Activity: Does this compound exhibit any significant biological or toxicological effects? Its structural similarity to other chloroacetamide herbicides and biologically active molecules suggests a potential for interaction with biological systems, yet no screening or activity studies have been reported. uran.ua

Environmental Fate and Degradation: How does this compound behave in the environment? There is no information on its persistence, mobility, bioaccumulation potential, or degradation pathways (both biotic and abiotic). The degradation of the 2-ethylhexyl moiety is studied for other widespread compounds, but the influence of the dichloroacetamide group is unknown. researchgate.net

Metabolism: If exposure occurs, what are the metabolic pathways in various organisms, including humans? Understanding its biotransformation is crucial for assessing potential toxicity.

Applications: Are there any potential industrial, agricultural, or pharmaceutical applications for this compound? Its chemical structure does not immediately preclude utility, but no research has explored this area.

Proposed Future Research Avenues

To address the identified research gaps, a multi-faceted research program is necessary. The following avenues represent critical areas for future investigation.

Future research should prioritize the development of green and sustainable synthetic methodologies. This could involve exploring microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for related structures. mdpi.com Another promising approach is the use of biocatalysis, employing enzymes to conduct the synthesis under mild conditions, as demonstrated in the production of other 2-ethylhexyl esters. nih.gov The use of novel catalysts, such as protic ionic liquids, could also offer a safer and more cost-effective alternative to traditional methods. monash.edu A comparative study of different synthetic strategies would be invaluable.

Understanding the environmental behavior of this compound is crucial. Future studies should focus on elucidating its degradation mechanisms in various environmental compartments like soil and water. This research could employ integrated meta-omics approaches to identify microbial communities and specific enzymatic pathways responsible for its biodegradation. researchgate.net Investigating the role of abiotic degradation processes, such as hydrolysis and photolysis, is also essential. Such studies would help predict the compound's environmental persistence and inform risk assessments.

In the absence of extensive empirical data, machine learning (ML) and artificial intelligence (AI) offer powerful tools for predictive toxicology and property estimation. nih.gov Future work could involve developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities and potential toxicity of this compound. mdpi.com ML algorithms can be trained on datasets of structurally similar compounds to forecast properties like carcinogenicity, endocrine disruption potential, and environmental persistence. smums.ac.irnih.gov These predictive models can help prioritize experimental testing and guide the design of safer chemical alternatives. researchgate.net

The development of sensitive and selective analytical methods is a prerequisite for environmental monitoring and toxicological studies. Future research should focus on creating robust protocols for the detection of this compound at trace levels (ng/L range). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a promising technique that has been successfully applied to detect other complex organic molecules in environmental matrices. europa.eu The development of such methods would be a critical step to enable studies on its environmental occurrence, fate, and transport.

An In-Depth Scientific Review of this compound

This article provides a detailed examination of the chemical compound this compound, focusing on its chemical identity, physicochemical properties, analytical detection methods, and environmental and toxicological profiles based on available scientific data.

Conclusions and Future Research Directions

The current body of knowledge on 2,2-Dichloro-n-(2-ethylhexyl)acetamide is limited, presenting a clear need for further investigation. Addressing the significant data gaps for this compound would be most effectively achieved through targeted interdisciplinary research collaborations.

Environmental Chemistry and Toxicology: A collaborative effort between environmental chemists and toxicologists is crucial. Chemists can focus on synthesizing analytical standards and developing robust methods for detecting the compound and its potential degradation products in environmental matrices like soil, water, and biota. usgs.govnih.gov Toxicologists can then use these methods to design and conduct studies that assess the compound's potential for bioaccumulation and its toxicological effects on relevant organisms, providing a comprehensive environmental risk profile.

Computational Modeling and Experimental Science: Collaborations between computational chemists and experimental biologists could accelerate the understanding of this compound's potential hazards. In silico modeling can predict physicochemical properties, environmental fate, and potential toxicological endpoints. uran.ua These predictions can guide experimental research by identifying priority areas for investigation, such as which biological pathways the compound is most likely to affect. This approach optimizes laboratory resources and provides a theoretical framework for interpreting experimental results.

Synthetic Chemistry and Materials Science: Partnerships between synthetic organic chemists and materials scientists could explore potential applications and safe-by-design principles. Chemists could investigate more efficient and greener synthesis routes, while materials scientists could evaluate its properties for specialized industrial uses. uran.ua This collaboration could also proactively investigate potential degradation pathways and design molecules that break down into benign products after their functional lifespan, aligning with principles of sustainable chemistry.

By fostering these interdisciplinary collaborations, the scientific community can systematically address the existing knowledge gaps and develop a thorough understanding of this compound, from its fundamental properties to its environmental and biological implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dichloro-N-(2-ethylhexyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and 2-ethylhexylamine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Reaction conditions typically involve maintaining low temperatures (0–5°C) to control exothermicity and ensure high yields. Purification is achieved through recrystallization using solvents like ethanol or acetonitrile .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze proton environments (e.g., δ 1.0–1.6 ppm for 2-ethylhexyl methyl/methylene groups, δ 4.0–4.2 ppm for acetamide NH).

- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Single-crystal XRD : Resolve crystal packing and bond angles for structural confirmation .

Q. What are the key stability considerations for this compound under varying pH conditions?

- Methodological Answer : Hydrolysis studies under acidic (HCl) or basic (NaOH) conditions can determine degradation pathways. Monitor via HPLC or TLC to identify products like 2-ethylhexylamine and dichloroacetic acid. Stability is pH-dependent, with faster degradation observed in strongly alkaline media .

Advanced Research Questions

Q. How do electronic properties influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Quantum chemical calculations (DFT) reveal electron density distribution at the carbonyl and chloro groups. The electrophilic C=O and C–Cl sites facilitate nucleophilic attacks by amines or thiols. Fukui indices can predict reactive sites, while HOMO-LUMO gaps estimate kinetic stability .

Q. What experimental and computational approaches are used to analyze tautomerism or conformational isomerism?

- Methodological Answer :

- Variable-temperature NMR : Detect slow-exchange conformers (e.g., rotamers around the acetamide bond).

- Molecular Dynamics Simulations : Model energy barriers for rotation (e.g., 5–10 kcal/mol for C–N bond rotation).

- XRD : Compare crystal structures to identify dominant conformers in the solid state .

Q. How can spectroscopic data resolve contradictions in reported solubility or reactivity?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Use DSC/TGA to identify polymorphs, and compare solvation free energies via COSMO-RS simulations. Reactivity contradictions (e.g., hydrolysis rates) require controlled kinetic studies under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.